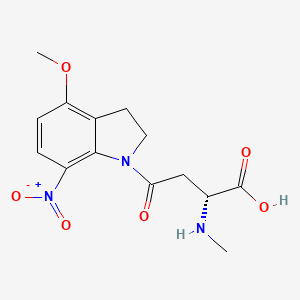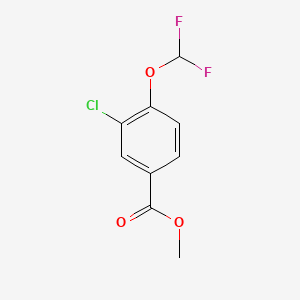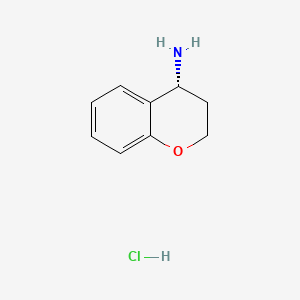
3-Oxo-posaconazole (3-oxo-1-piperazinyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Development of Novel Oral Formulations
Research has been conducted on developing novel oral formulations of posaconazole, which includes studying impurities like “3-Oxo-posaconazole” to understand their behavior in different pharmaceutical formulations .
Analytical Method Development
Analytical studies involving “3-Oxo-posaconazole” are essential for establishing robust analytical methods for drug quality control. This includes determining linearity, sensitivity, and specificity of detection methods .
Mécanisme D'action
3-Oxo-posaconazole (3-oxo-1-piperazinyl) is related to Posaconazole, which is a systemic triazole antifungal drug . The mechanism of action of Posaconazole, and likely 3-Oxo-posaconazole (3-oxo-1-piperazinyl), involves the inhibition of the enzyme lanosterol 14α-demethylase, which is necessary for the synthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, these drugs disrupt the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately cell death .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-Oxo-posaconazole can be achieved by starting with posaconazole and introducing a ketone group at the 3-position of the piperazine ring. This can be accomplished through a series of reactions including oxidation, protection, and substitution.", "Starting Materials": [ "Posaconazole", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Ethanol", "Diethyl ether", "Sodium chloride" ], "Reaction": [ "Step 1: Protect the hydroxyl group of posaconazole with acetic anhydride and pyridine to form the acetate derivative.", "Step 2: Oxidize the 3-hydroxyl group of the acetate derivative using hydrogen peroxide to form the corresponding ketone.", "Step 3: Deprotect the acetate group using sodium bicarbonate and chloroform to obtain the desired product, 3-Oxo-posaconazole.", "Step 4: Purify the product using a combination of acid-base extraction and recrystallization." ] } | |
Numéro CAS |
357189-94-7 |
Formule moléculaire |
C37H40F2N8O5 |
Poids moléculaire |
714.775 |
Nom IUPAC |
4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]piperazin-2-one |
InChI |
InChI=1S/C37H40F2N8O5/c1-3-34(25(2)48)47-36(50)46(24-42-47)30-7-5-29(6-8-30)45-15-14-43(18-35(45)49)28-9-11-31(12-10-28)51-19-26-17-37(52-20-26,21-44-23-40-22-41-44)32-13-4-27(38)16-33(32)39/h4-13,16,22-26,34,48H,3,14-15,17-21H2,1-2H3/t25-,26+,34-,37-/m0/s1 |
Clé InChI |
ZZDLBPMUUVZXAY-UZGSICAYSA-N |
SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Synonymes |
2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-3-oxo-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-t |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




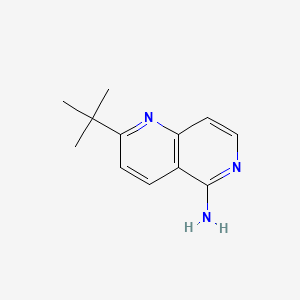
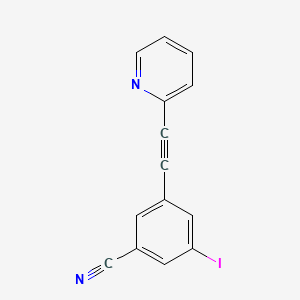

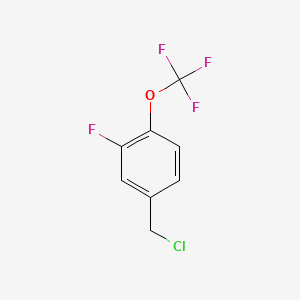


![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)
